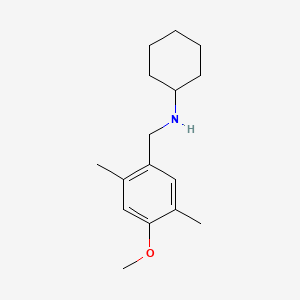

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine

Übersicht

Beschreibung

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO It is a derivative of cyclohexanamine, featuring a benzyl group substituted with methoxy and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The benzyl group can be reduced to a methyl group, resulting in the formation of a cyclohexylamine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzylcyclohexanamine.

Reduction: Formation of N-(4-methoxy-2,5-dimethylcyclohexyl)amine.

Substitution: Formation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamide.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine serves as an important building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group.

- Reduction : The benzyl group can be reduced to a methyl group.

- Substitution : The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Biological Research

Ligand in Receptor Binding Studies

The compound is being investigated for its potential as a ligand in receptor binding studies. This application is crucial for understanding how compounds interact with biological targets, which can lead to new therapeutic strategies.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may exhibit analgesic and anti-inflammatory effects. Its structural similarities to known central nervous system-active compounds suggest potential applications in pain management and treatment of anxiety and depression disorders .

Industrial Applications

Development of Novel Materials

In addition to its use in pharmaceuticals, this compound is being explored for its utility in the development of novel materials with specific chemical properties. Its incorporation into polymers could lead to advancements in material science.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profiles of this compound and its derivatives:

- Analgesic Effects : Investigations into its analgesic properties have shown promise similar to other amine derivatives used in pain management.

- CNS Modulation : Given its structural characteristics, it is hypothesized that it may act as a central nervous system modulator, potentially aiding in the treatment of mood disorders.

Wirkmechanismus

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and dimethyl groups play a crucial role in determining the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-methoxybenzyl)cyclohexanamine

- N-(2,5-dimethylbenzyl)cyclohexanamine

- N-(4-methoxy-2-methylbenzyl)cyclohexanamine

Uniqueness

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The specific substitution pattern influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and possible therapeutic effects, supported by diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The resulting compound features a cyclohexane backbone with a methoxy-substituted benzyl group, which plays a significant role in its biological activity.

Key Structural Features:

- Molecular Formula: C16H25NO

- Molecular Weight: Approximately 263.38 g/mol

- Functional Groups: Methoxy group (-OCH₃), dimethyl groups on the benzene ring.

2. Biological Mechanisms and Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

- The compound may modulate biological pathways by binding to specific receptors or enzymes, influencing signal transduction cascades.

- The presence of the methoxy and dimethyl groups enhances its binding affinity and specificity towards biological targets.

3. Potential Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

Analgesic and Anti-inflammatory Effects:

Studies suggest that this compound may exhibit analgesic properties similar to other amine derivatives used in pain management. Its structural similarity to known CNS-active compounds indicates potential as a pain reliever or anti-inflammatory agent .

CNS Modulation:

Given its structural characteristics, it is hypothesized that this compound could act as a central nervous system (CNS) modulator. Compounds with similar structures often have applications in treating depression and anxiety disorders .

4. Research Findings and Case Studies

Recent studies have explored the pharmacological profiles of compounds related to this compound:

5. Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | Cycloheptane ring | Similar CNS effects expected |

| N-(4-methoxy-2,5-dimethylbenzyl)cyclopentanamine | Cyclopentane ring | Potentially lower activity due to reduced steric bulk |

6.

This compound is a promising compound with potential applications in medicinal chemistry due to its unique structural features and biological activity. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Further studies should focus on detailed pharmacokinetic profiles and clinical trials to validate the observed effects and explore new therapeutic avenues.

Eigenschaften

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPXHXPLAWJIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354501 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356091-93-5 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.